molecular formula C19H19FN4O2 B2617946 (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone CAS No. 2034299-05-1

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

Cat. No. B2617946
CAS RN: 2034299-05-1
M. Wt: 354.385
InChI Key: KWAHXPYKKNZZOM-UHFFFAOYSA-N
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Description

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone, also known as EFPMI, is a novel small molecule inhibitor that has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

This compound has been synthesized as part of research into boric acid ester intermediates with benzene rings. A study by Huang et al. (2021) detailed the synthesis through a three-step substitution reaction. The structural confirmation was achieved using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction measured the single crystals, allowing for crystallographic and conformational analyses. Density Functional Theory (DFT) further calculated the molecular structures, revealing insights into the molecular electrostatic potential and frontier molecular orbitals, thus uncovering some physicochemical properties of the compound (Huang et al., 2021).

Application in Medicinal Chemistry

In the realm of medicinal chemistry, research has explored the compound's utility as part of novel syntheses aimed at discovering therapeutic agents. For instance, Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists containing a synthetically challenging chiral center. The study identified compounds with significant P2X7 receptor occupancy at low doses in rats, highlighting the potential for mood disorder treatments (Chrovian et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which are crucial in drug development for their diverse pharmacological activities, also sees the application of this compound. Research by Ogura and Sakaguchi (1973) reported on the simple synthesis of pyrido [2, 3-d] pyrimidine derivatives as antitumor agents. This work underscores the compound's role in generating novel antitumor agents, thereby contributing significantly to the development of new cancer therapies (Ogura & Sakaguchi, 1973).

properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-2-15-17(20)18(23-11-22-15)26-12-7-8-24(10-12)19(25)14-9-21-16-6-4-3-5-13(14)16/h3-6,9,11-12,21H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAHXPYKKNZZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

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